molecular formula C12H20O4 B1590871 1,2-Bis(oxiran-2-ylmethoxy)cyclohexane CAS No. 37763-26-1

1,2-Bis(oxiran-2-ylmethoxy)cyclohexane

Cat. No.: B1590871
CAS No.: 37763-26-1
M. Wt: 228.28 g/mol
InChI Key: NOYXQFBTCCSKQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Bis(oxiran-2-ylmethoxy)cyclohexane is an organic compound with the molecular formula C12H20O4 It is a cyclohexane derivative with two oxirane (epoxide) groups attached to the 1 and 2 positions of the cyclohexane ring through methoxy linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Bis(oxiran-2-ylmethoxy)cyclohexane can be synthesized through several methods. One common approach involves the reaction of cyclohexane-1,2-diol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process may include additional steps for purification and quality control to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(oxiran-2-ylmethoxy)cyclohexane undergoes various chemical reactions, including:

    Oxidation: The epoxide groups can be oxidized to form diols.

    Reduction: Reduction of the epoxide groups can yield alcohols.

    Substitution: The epoxide groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines and thiols can react with the epoxide groups.

Major Products Formed

    Oxidation: Diols are formed as major products.

    Reduction: Alcohols are the primary products.

    Substitution: Substituted products with nucleophiles attached to the former epoxide positions.

Scientific Research Applications

1,2-Bis(oxiran-2-ylmethoxy)cyclohexane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a cross-linking agent in biomaterials.

    Medicine: Explored for its use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of polymers and resins with enhanced mechanical properties.

Mechanism of Action

The mechanism of action of 1,2-Bis(oxiran-2-ylmethoxy)cyclohexane involves the reactivity of its epoxide groups. These groups can undergo ring-opening reactions with nucleophiles, leading to the formation of various products. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used.

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Bis((oxiran-2-ylmethoxy)methyl)cyclohexane
  • 1,2-Bis(oxiran-2-ylmethoxy)ethane

Uniqueness

1,2-Bis(oxiran-2-ylmethoxy)cyclohexane is unique due to its specific structural arrangement, which provides distinct reactivity and properties compared to similar compounds. Its cyclohexane core and the positioning of the epoxide groups contribute to its stability and versatility in various chemical reactions.

Properties

IUPAC Name

2-[[2-(oxiran-2-ylmethoxy)cyclohexyl]oxymethyl]oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O4/c1-2-4-12(16-8-10-6-14-10)11(3-1)15-7-9-5-13-9/h9-12H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOYXQFBTCCSKQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)OCC2CO2)OCC3CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80555725
Record name 2,2'-[Cyclohexane-1,2-diylbis(oxymethylene)]bis(oxirane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80555725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37763-26-1
Record name 2,2'-[Cyclohexane-1,2-diylbis(oxymethylene)]bis(oxirane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80555725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1,2-Bis(oxiran-2-ylmethoxy)cyclohexane
Reactant of Route 2
Reactant of Route 2
1,2-Bis(oxiran-2-ylmethoxy)cyclohexane
Reactant of Route 3
Reactant of Route 3
1,2-Bis(oxiran-2-ylmethoxy)cyclohexane
Reactant of Route 4
1,2-Bis(oxiran-2-ylmethoxy)cyclohexane
Reactant of Route 5
1,2-Bis(oxiran-2-ylmethoxy)cyclohexane
Reactant of Route 6
Reactant of Route 6
1,2-Bis(oxiran-2-ylmethoxy)cyclohexane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.